1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a dimethylphenyl group and a furan ring, which are connected through a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 1-(furan-3-yl)propan-2-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds via the formation of a urea linkage between the isocyanate and the amine groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the urea group allows for hydrogen bonding interactions, while the aromatic and furan rings contribute to hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with the furan ring in a different position.
1-(3,4-Dimethylphenyl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Contains a thiophene ring instead of a furan ring.
1-(3,4-Dimethylphenyl)-3-(1-(pyridin-3-yl)propan-2-yl)urea: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is unique due to the specific positioning of the furan ring and the dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVENUNTRYWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=COC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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